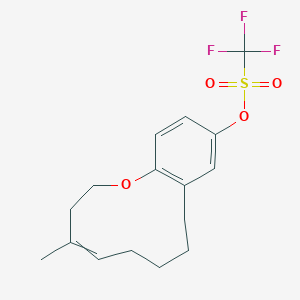

Methanesulfonic acid, 1,1,1-trifluoro-, (4E)-2,3,6,7,8,9-hexahydro-4-Methyl-1-benzoxacycloundecin-11-yl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methanesulfonic acid, 1,1,1-trifluoro-, (4E)-2,3,6,7,8,9-hexahydro-4-Methyl-1-benzoxacycloundecin-11-yl ester is a complex organic compound that features a trifluoromethanesulfonic acid ester linked to a benzoxacycloundecin structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonic acid, 1,1,1-trifluoro-, (4E)-2,3,6,7,8,9-hexahydro-4-Methyl-1-benzoxacycloundecin-11-yl ester typically involves the esterification of methanesulfonic acid with the corresponding alcohol. The reaction is often carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, 1,1,1-trifluoro-, (4E)-2,3,6,7,8,9-hexahydro-4-Methyl-1-benzoxacycloundecin-11-yl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can replace the trifluoromethanesulfonic group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, sulfonic acids, and substituted esters.

Scientific Research Applications

Methanesulfonic acid, 1,1,1-trifluoro-, (4E)-2,3,6,7,8,9-hexahydro-4-Methyl-1-benzoxacycloundecin-11-yl ester has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methanesulfonic acid, 1,1,1-trifluoro-, (4E)-2,3,6,7,8,9-hexahydro-4-Methyl-1-benzoxacycloundecin-11-yl ester exerts its effects involves its interaction with various molecular targets. The trifluoromethanesulfonic group is highly reactive and can participate in various chemical reactions, altering the activity of enzymes and other proteins. The benzoxacycloundecin structure provides a stable framework that can interact with biological molecules, facilitating its use in biochemical applications.

Comparison with Similar Compounds

Similar Compounds

Trifluoromethanesulfonic acid: A strong organic acid used in various chemical reactions.

Methanesulfonic acid: Another sulfonic acid with similar reactivity but lacking the trifluoromethyl group.

Trifluoromethanesulfonyl chloride: A related compound used in the synthesis of triflates.

Uniqueness

Methanesulfonic acid, 1,1,1-trifluoro-, (4E)-2,3,6,7,8,9-hexahydro-4-Methyl-1-benzoxacycloundecin-11-yl ester is unique due to its combination of a trifluoromethanesulfonic group with a benzoxacycloundecin structure. This combination provides both high reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.

Biological Activity

Methanesulfonic acid, 1,1,1-trifluoro-, (4E)-2,3,6,7,8,9-hexahydro-4-methyl-1-benzoxacycloundecin-11-yl ester is a complex organic compound notable for its unique structural features and potential biological activities. This compound combines a trifluoromethyl group with a benzoxacycloundecin moiety, which may enhance its lipophilicity and interaction with biological targets.

Structural Characteristics

The molecular formula of this compound is C19H17F3O4S with a molecular weight of approximately 398.4 g/mol. The trifluoromethyl group is known to increase binding affinity to various enzymes and receptors, suggesting potential pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | C19H17F3O4S |

| Molecular Weight | 398.4 g/mol |

| CAS Number | 1415612-01-9 |

| Structural Features | Trifluoromethyl group; benzoxacycloundecin moiety |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances the compound's lipophilicity and facilitates its binding to enzymes and receptors involved in metabolic pathways.

Pharmacological Studies

Research indicates that compounds with similar structural features exhibit anti-inflammatory and anticancer properties. For example:

- Anti-inflammatory activity: The compound may inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs).

- Anticancer potential: Preliminary studies suggest that it may influence cell proliferation and apoptosis in cancer cell lines.

Study on Cytokine Release

In a study evaluating the effects of various derivatives on cytokine release in PBMC cultures:

- Compounds similar to methanesulfonic acid derivatives were tested at concentrations up to 100 µg/mL.

- Results indicated significant inhibition of IFN-γ release by up to 79% at the highest doses. This suggests potential applications in managing inflammatory diseases.

Antiproliferative Activity

Another study assessed the antiproliferative effects of related compounds:

- Derivatives showed varied effects on cell viability; some inhibited PBMC proliferation by approximately 25%.

- The presence of specific substituents influenced the degree of activity observed.

Properties

Molecular Formula |

C16H19F3O4S |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

(5-methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate |

InChI |

InChI=1S/C16H19F3O4S/c1-12-5-3-2-4-6-13-11-14(7-8-15(13)22-10-9-12)23-24(20,21)16(17,18)19/h5,7-8,11H,2-4,6,9-10H2,1H3 |

InChI Key |

YBOXRESHTNLLGD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCCCCC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OCC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.